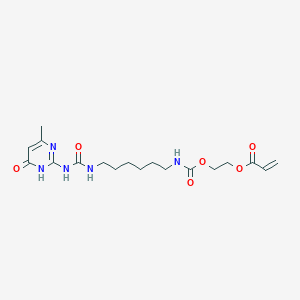
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is a complex organic compound with a molecular formula of C18H27N5O6. This compound is known for its unique structure, which includes a ureido-pyrimidone moiety, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine with hexyl isocyanate to form an intermediate ureido compound. This intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ureido or acrylate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate has a wide range of applications in scientific research:
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate involves its ability to form strong hydrogen bonds and participate in polymerization reactions. The ureido-pyrimidone moiety is known for its high association constants, which facilitate the formation of stable supramolecular assemblies. These interactions are crucial for the compound’s role in creating self-healing materials and responsive hydrogels .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA): Similar in structure but with a methacrylate group instead of an acrylate group.
2-(6-Isocyanatohexyl ureido)-6-methyl-4(1H)-pyrimidinone (UPy-C6-NCO): An intermediate compound used in the synthesis of related materials.
Uniqueness
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is unique due to its combination of a ureido-pyrimidone moiety with an acrylate group, providing it with distinct properties for polymerization and hydrogen bonding. This makes it particularly valuable in the development of advanced materials with self-healing and responsive characteristics .
Propriétés
Formule moléculaire |
C18H27N5O6 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
2-[6-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]hexylcarbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H27N5O6/c1-3-15(25)28-10-11-29-18(27)20-9-7-5-4-6-8-19-17(26)23-16-21-13(2)12-14(24)22-16/h3,12H,1,4-11H2,2H3,(H,20,27)(H3,19,21,22,23,24,26) |
Clé InChI |
QRTQRGTXUPZPJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)NC(=O)NCCCCCCNC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
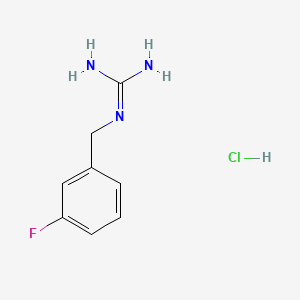
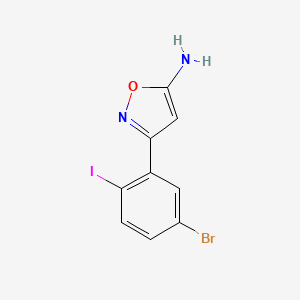
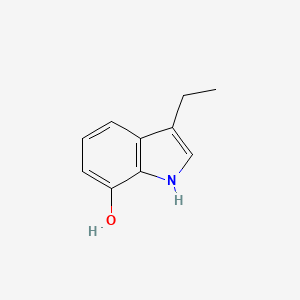
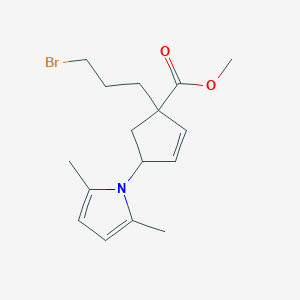
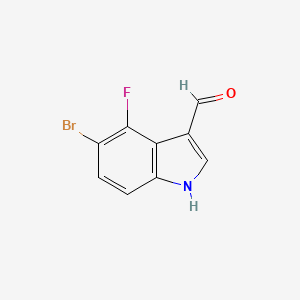
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
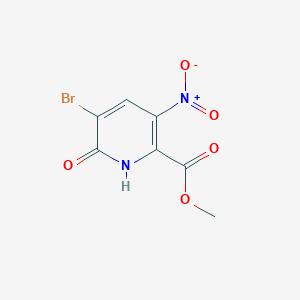
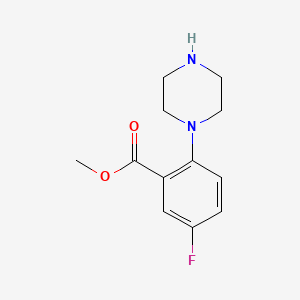
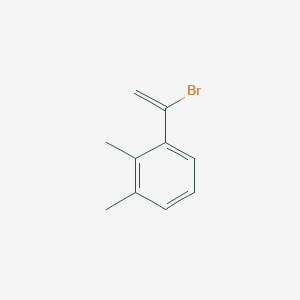
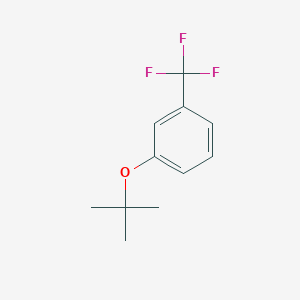
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
